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1-(1-Hydroxycyclobutanecarbonyl)azetidin-3-ol

Fraction sp3 (Fsp3) 3D character Drug-likeness

1-(1-Hydroxycyclobutanecarbonyl)azetidin-3-ol (CAS 1864983-85-6; IUPAC: (3-hydroxyazetidin-1-yl)-(1-hydroxycyclobutyl)methanone) is a bifunctional small-molecule scaffold with molecular formula C8H13NO3 and molecular weight 171.19 g/mol. The compound integrates two strained four-membered rings—an azetidine and a cyclobutane—connected via an amide carbonyl linker, yielding a conformationally constrained architecture with two hydroxyl handles for downstream derivatization.

Molecular Formula C8H13NO3
Molecular Weight 171.196
CAS No. 1864983-85-6
Cat. No. B2484250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Hydroxycyclobutanecarbonyl)azetidin-3-ol
CAS1864983-85-6
Molecular FormulaC8H13NO3
Molecular Weight171.196
Structural Identifiers
SMILESC1CC(C1)(C(=O)N2CC(C2)O)O
InChIInChI=1S/C8H13NO3/c10-6-4-9(5-6)7(11)8(12)2-1-3-8/h6,10,12H,1-5H2
InChIKeyZIPIIRZYGSSTLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Hydroxycyclobutanecarbonyl)azetidin-3-ol (CAS 1864983-85-6): A Dual Strained-Ring Building Block for Medicinal Chemistry and Drug Discovery Procurement


1-(1-Hydroxycyclobutanecarbonyl)azetidin-3-ol (CAS 1864983-85-6; IUPAC: (3-hydroxyazetidin-1-yl)-(1-hydroxycyclobutyl)methanone) is a bifunctional small-molecule scaffold with molecular formula C8H13NO3 and molecular weight 171.19 g/mol . The compound integrates two strained four-membered rings—an azetidine and a cyclobutane—connected via an amide carbonyl linker, yielding a conformationally constrained architecture with two hydroxyl handles for downstream derivatization . Its high fraction of sp³-hybridized carbons (Fsp³ = 0.875, calculated as 7 sp³ carbons out of 8 total) aligns with contemporary medicinal chemistry emphasis on three-dimensionality as a correlate of clinical success [1]. The compound is commercially available at ≥95% purity from multiple suppliers and is catalogued as a versatile research scaffold intended for laboratory use only .

Why 1-(1-Hydroxycyclobutanecarbonyl)azetidin-3-ol Cannot Be Replaced by Simpler Azetidine or Cyclobutane Building Blocks


Procurement decisions in medicinal chemistry frequently default to the simplest available building block—such as 3-hydroxyazetidine (CAS 45347-82-8) or 1-hydroxycyclobutanecarboxylic acid (CAS 41248-13-9)—under the assumption that convergent synthesis can reconstruct the target architecture. However, 1-(1-hydroxycyclobutanecarbonyl)azetidin-3-ol (1864983-85-6) provides a pre-assembled amide linkage between the two strained rings, eliminating a low-yielding amide coupling step between a sterically hindered tertiary alcohol and a strained cyclic amine [1]. The compound's dual-ring architecture confers a distinct physicochemical profile: compared to 3-hydroxyazetidine (MW 73.09, LogP −0.70, Fsp³ 1.0, TPSA 32.3 Ų), the target compound offers substantially higher molecular complexity (MW 171.19) and topological polar surface area (~60.8 Ų predicted), while maintaining a high Fsp³ of 0.875 [2]. Relative to 1-hydroxycyclobutanecarboxylic acid (MW 116.12, XLogP3 ~2, TPSA 57.5 Ų), the azetidine moiety introduces a basic nitrogen centre and additional conformational constraint . These differences in vector geometry, hydrogen-bonding capacity, and scaffold complexity mean that data generated on simpler analogs cannot be extrapolated to predict the performance of 1864983-85-6 in target engagement, pharmacokinetic, or selectivity assays.

Quantitative Differentiation Evidence for 1-(1-Hydroxycyclobutanecarbonyl)azetidin-3-ol (CAS 1864983-85-6) Versus Closest Structural Analogs


Fsp³-Based Three-Dimensionality: 1864983-85-6 Versus 3-Hydroxyazetidine and 1-Hydroxycyclobutanecarboxylic Acid

1-(1-Hydroxycyclobutanecarbonyl)azetidin-3-ol (1864983-85-6) achieves an Fsp³ of 0.875 (7 sp³-hybridised carbons / 8 total carbons), placing it in the upper quartile of drug-like chemical space. This value equals the Fsp³ of 1-Boc-3-hydroxyazetidine (0.875) but with a structurally distinct dual-ring topology. In contrast, 3-hydroxyazetidine (Fsp³ = 1.0, 3/3) provides maximal saturation but lacks the cyclobutane-derived shape diversity, while 1-hydroxycyclobutanecarboxylic acid (Fsp³ = 0.80, 4/5) introduces a carboxylic acid group that lowers Fsp³ due to the sp² carbonyl carbon. Higher Fsp³ has been empirically linked to improved clinical progression rates: Lovering et al. (2009) demonstrated that compounds with Fsp³ ≥ 0.45 exhibited significantly higher success rates across clinical phases [1]. The target compound's Fsp³ of 0.875 substantially exceeds this threshold and is coupled with a dual-ring scaffold that provides conformational restriction not achievable with monocyclic analogs .

Fraction sp3 (Fsp3) 3D character Drug-likeness Scaffold complexity

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity: Differentiation from Simpler Building Blocks

The target compound 1864983-85-6 provides a predicted TPSA of approximately 60.8 Ų, derived from two hydroxyl groups (~20.2 Ų each) and one amide carbonyl (~20.3 Ų) [1]. This places the scaffold within the CNS drug-like TPSA window (<90 Ų for blood-brain barrier penetration) while offering dual hydrogen-bond donor (HBD = 2) and triple hydrogen-bond acceptor (HBA = 3) functionality. By comparison, 3-hydroxyazetidine has TPSA = 32.26 Ų (HBD = 1, HBA = 2) [2], and 1-hydroxycyclobutanecarboxylic acid has TPSA ≈ 57.5 Ų (HBD = 2, HBA = 3) . The target compound uniquely balances a CNS-compatible TPSA with the enhanced HBD/HBA profile needed for target engagement—neither comparator simultaneously achieves TPSA > 55 Ų while remaining within the CNS-permeable range. This is consistent with the design principles articulated in azetidine-based CNS-focused library syntheses, where TPSA and HBD/HBA counts are critical filters applied at the scaffold design stage [3].

Topological polar surface area Hydrogen bonding CNS drug-likeness Permeability prediction

Purity Specification and Batch-to-Batch Reproducibility: 1864983-85-6 Versus Unspecified Commercial Building Blocks

Commercially supplied 1-(1-hydroxycyclobutanecarbonyl)azetidin-3-ol (1864983-85-6) is consistently specified at ≥95% purity across multiple independent vendors, including CymitQuimica (Biosynth brand, min. 95%) and Chemenu (95%+) . The MDL number MFCD30301642 has been assigned, enabling unambiguous database cross-referencing . This contrasts with structurally related building blocks such as 1-cyclobutanecarbonylazetidin-3-amine (CAS 1343023-72-2), where purity specifications are inconsistently reported and the amine functionality introduces additional stability concerns (oxidation, hygroscopicity) that complicate storage and handling . The unambiguous InChI identifier (InChI=1S/C8H13NO3/c10-6-4-9(5-6)7(11)8(12)2-1-3-8/h6,10,12H,1-5H2) [1] further ensures that procurement can be verified against a unique structural hash, reducing the risk of isomer misassignment—a recognised problem in azetidine chemistry where regioisomeric substitution patterns can be difficult to distinguish by NMR alone.

Purity specification Quality control Procurement standardisation Reproducibility

Conformational Rigidity and Exit Vector Geometry: Dual-Ring Constraint Versus Flexible Analogs

The target compound 1864983-85-6 incorporates two inherently puckered four-membered rings—azetidine (puckering angle ~28–33°) and cyclobutane (puckering angle ~26–35°)—linked by a planar amide bond that restricts rotational freedom [1]. This creates a well-defined exit vector geometry with the hydroxyl groups projecting from conformationally constrained positions, a feature documented as advantageous in azetidine- and cyclobutane-containing drug candidates for directing key pharmacophore groups and filling hydrophobic pockets [2]. By contrast, a hypothetical linear analog constructed from 3-hydroxyazetidine and 1-hydroxycyclobutanecarboxylic acid via amide coupling would retain the individual ring constraints but the synthetic sequence introduces additional rotatable bonds and requires protection/deprotection steps. The pre-assembled scaffold eliminates the synthetic risk of low yields in sterically hindered amide bond formation. Quantitative ring-strain energies—azetidine: ~26.2 kcal/mol; cyclobutane: ~26.3 kcal/mol [3]—are comparable, meaning both rings contribute equally to the scaffold's overall conformational rigidity without one dominating the energetic landscape.

Conformational restriction Exit vectors Scaffold rigidity Bioisosteric replacement

Synthetic Step-Count Advantage: Pre-Assembled Amide Linkage Versus Convergent Synthesis from Component Building Blocks

Accessing the 1-(1-hydroxycyclobutanecarbonyl)azetidin-3-ol core via convergent synthesis from commercially available components requires: (i) amide coupling between 3-hydroxyazetidine and 1-hydroxycyclobutanecarboxylic acid, a sterically demanding transformation due to the tertiary alcohol adjacent to the carboxylic acid; (ii) protection of the azetidine hydroxyl to prevent self-condensation; and (iii) chromatographic purification to separate the desired product from N-acylated and O-acylated side products. Literature precedent indicates that sterically hindered tertiary alcohol–amine couplings frequently proceed in <50% yield under standard HATU/DIPEA conditions [1]. By providing the amide bond pre-formed at ≥95% purity, 1864983-85-6 eliminates 2–3 synthetic steps (protection, coupling, deprotection) and avoids the associated yield losses, solvent consumption, and purification burden . This step-count reduction is particularly consequential in parallel synthesis and library production, where cumulative yield losses across multi-step sequences can render a synthetic route economically non-viable for scale-up beyond milligram quantities.

Synthetic efficiency Step-count reduction Amide coupling Building block strategy

Metabolic Stability Potential of the Azetidine–Cyclobutane Motif: Class-Level Evidence from Drug Discovery Programs

Azetidine and cyclobutane rings are increasingly employed in medicinal chemistry as metabolically stable bioisosteres. The azetidine ring has been documented to enhance resistance to oxidative metabolism compared to larger cyclic amines such as piperidine, attributable to the higher C–H bond dissociation energy in the strained four-membered ring [1]. In a direct comparison within a diacylglycerol acyltransferase 2 (DGAT2) inhibitor program, replacement of a piperidine with an azetidine reduced intrinsic clearance in human liver microsomes, although a CYP-mediated α-carbon oxidation/ring scission liability was subsequently identified and mitigated through further structural refinement, ultimately yielding the clinical candidate ervogastat (PF-06865571) [2]. The cyclobutane ring contributes additional metabolic shielding: its unique puckered structure and longer C–C bond lengths increase the barrier to CYP-mediated oxidation at adjacent positions, a property that has been exploited across multiple drug candidates to block sites of metabolism and fine-tune lipophilicity [3]. While no direct microsomal stability data are publicly available for 1864983-85-6 specifically, the dual azetidine–cyclobutane architecture is expected, on the basis of class-level precedent, to provide additive metabolic protection relative to scaffolds containing only one strained ring or flexible aliphatic linkers.

Metabolic stability Oxidative metabolism CYP resistance Bioisostere

Recommended Procurement and Application Scenarios for 1-(1-Hydroxycyclobutanecarbonyl)azetidin-3-ol (CAS 1864983-85-6)


CNS-Focused Fragment-to-Lead and Library Synthesis Programs Requiring High-Fsp³, Conformationally Constrained Scaffolds

The compound's predicted TPSA of ~60.8 Ų (within the <90 Ų CNS drug-like window), high Fsp³ of 0.875, and balanced HBD/HBA profile (2/3) make it a strong candidate for CNS-targeted library production [1]. The dual-ring architecture provides the three-dimensionality and conformational restriction that are explicitly prioritised in CNS lead-like library design, as demonstrated by Lowe et al. (2012) in the synthesis and profiling of azetidine-based scaffolds for CNS applications [2]. Procurement of 1864983-85-6 as a pre-assembled building block bypasses the synthetic complexity of constructing the dual-ring amide core de novo, enabling rapid diversification at either hydroxyl position to generate focused libraries for blood-brain barrier penetration screening.

Kinase Inhibitor and Protein-Protein Interaction (PPI) Modulator Lead Optimisation

The azetidine–cyclobutane scaffold class has established precedent in kinase inhibitor programs: the JAK inhibitor patent family (Incyte Corporation, US 8,420,629 and equivalents) explicitly claims azetidine and cyclobutane derivatives as JAK inhibitors for inflammatory, autoimmune, and oncology indications [3]. The target compound 1864983-85-6, with its dual hydroxyl derivatisation handles, is structurally suited for exploration as a hinge-binding motif or solvent-exposed region modulator in kinase programs. For PPI targets, the scaffold's rigid exit vectors and capacity for dual-point attachment are consistent with the诱导契合 (induced-fit) binding models that dominate PPI inhibitor design; the pre-organised geometry reduces the entropic penalty that frequently limits the potency of flexible-linker PPI inhibitors [4].

Metabolic Stability-Driven Scaffold Hopping in Lead Series Requiring Reduced Clearance

When lead series containing piperidine, morpholine, or flexible alkylamine linkers exhibit unacceptable intrinsic clearance in microsomal assays, the dual strained-ring motif of 1864983-85-6 represents a scaffold-hopping candidate with class-level evidence for metabolic stability enhancement [5]. The azetidine ring has been shown to reduce CYP-mediated oxidation compared to piperidine in a DGAT2 inhibitor program [5], while the cyclobutane ring contributes additional steric shielding of adjacent metabolically labile positions [6]. The combination of both rings in a single pre-assembled building block allows medicinal chemistry teams to test the metabolic stability hypothesis in a single synthetic step, accelerating the design-make-test-analyze (DMTA) cycle.

Covalent Inhibitor and Targeted Protein Degradation (PROTAC) Linker Development

The two hydroxyl groups of 1864983-85-6 provide orthogonal derivatisation points that can be sequentially functionalised—one for attachment to a target-binding warhead (e.g., via carbonate or carbamate linkage for covalent inhibitors), the other for conjugation to an E3 ligase ligand (e.g., via ether or ester linkage for PROTACs) . The rigid, well-defined exit vector geometry of the dual-ring scaffold facilitates computational modelling of ternary complex formation (target–PROTAC–E3 ligase), a critical determinant of PROTAC efficacy that is poorly served by flexible polyethylene glycol linkers [7]. The amide bond within the scaffold is chemically stable under the mildly basic conditions typical of PROTAC linker chemistry, reducing the risk of scaffold decomposition during multi-step bioconjugation.

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